molecular formula C14H21NOS B2651433 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone CAS No. 1797892-38-6

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone

Cat. No. B2651433
CAS RN: 1797892-38-6
M. Wt: 251.39
InChI Key: OGWNSGKTPHPPBC-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as cannabinoids, which are known to interact with the endocannabinoid system in the body.

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone has been explored in various synthetic and structural analyses within scientific research. Its applications span from serving as a building block in organic synthesis to the study of its properties and reactivity in forming complex molecular structures.

  • Advanced Building Blocks for Drug Discovery : Research has demonstrated the utility of related azabicyclo compounds as advanced building blocks for drug discovery, highlighting their role in the synthesis of conformationally restricted analogues of proline, which are critical for the development of novel pharmaceuticals (Druzhenko et al., 2018).

  • Synthesis of Carbocyclic Nucleosides : The photochemical synthesis of azabicyclo compounds has been applied to the creation of carbocyclic nucleosides, which are important for medicinal chemistry and drug design due to their potential biological activities (Quadrelli et al., 2007).

  • Catalytic Applications : Some studies focus on the development of catalytic methods that utilize azabicyclo structures for the synthesis of pharmaceutically relevant frameworks, showcasing the compound's utility in facilitating complex chemical transformations (Sakai et al., 2006).

  • Synthetic Routes to Dipeptide Surrogates : Azabicyclo compounds have been used to synthesize conformationally constrained dipeptide surrogates, which are valuable in studying conformation-activity relationships of biologically active peptides, indicating their importance in biochemical research (Cluzeau & Lubell, 2004).

  • Enantioselective Synthesis : The chemical's structure has been utilized in the enantioselective synthesis of compounds, demonstrating its role in producing chiral catalysts for the reduction of achiral ketones to chiral secondary alcohols, which is crucial for the development of asymmetric synthesis methods (Corey et al., 1989).

properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-cyclopentylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c16-14(10-17-13-6-1-2-7-13)15-11-4-3-5-12(15)9-8-11/h3-4,11-13H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWNSGKTPHPPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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